N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide
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Overview
Description
N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Bromination: The benzimidazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Cyclopropane Carboxamide Formation: The final step involves the formation of the cyclopropane carboxamide group through a cyclopropanation reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and cyclopropanation steps to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom in the benzimidazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving cell signaling pathways and molecular interactions due to its ability to interact with various biological targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as omeprazole and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine-based drugs used in neuropharmacology.
Cyclopropane Carboxamide Derivatives: Compounds used in antiviral and anticancer therapies.
Uniqueness
N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide is unique due to its combination of three distinct functional groups, which may confer enhanced biological activity and specificity compared to other compounds with only one or two of these groups .
Properties
Molecular Formula |
C25H29BrN4O2 |
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Molecular Weight |
497.4 g/mol |
IUPAC Name |
N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
JSVNNLRZCJAYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5 |
Origin of Product |
United States |
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